1-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-2-ol
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Overview
Description
1-{[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]amino}propan-2-ol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]amino}propan-2-ol typically involves multiple steps:
Nitration: The starting material, 4-methylpiperazine, undergoes nitration to introduce the nitro group.
Amination: The nitro compound is then subjected to amination to form the nitrophenyl derivative.
Coupling Reaction: The nitrophenyl derivative is coupled with propan-2-ol under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-{[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]amino}propan-2-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- **4-(4-Methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide
- **2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness: 1-{[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl and piperazine moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising applications in medicinal research.
Properties
Molecular Formula |
C14H22N4O3 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[5-(4-methylpiperazin-1-yl)-2-nitroanilino]propan-2-ol |
InChI |
InChI=1S/C14H22N4O3/c1-11(19)10-15-13-9-12(3-4-14(13)18(20)21)17-7-5-16(2)6-8-17/h3-4,9,11,15,19H,5-8,10H2,1-2H3 |
InChI Key |
GCFLFGGWPVVVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-])O |
Origin of Product |
United States |
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